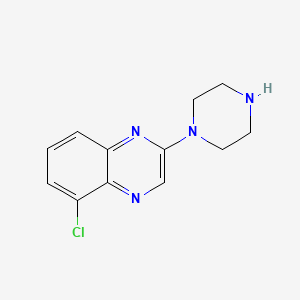

5-Chloro-2-piperazin-1-yl-quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN4 |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

5-chloro-2-piperazin-1-ylquinoxaline |

InChI |

InChI=1S/C12H13ClN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |

InChI Key |

KORBCJIHDGIPOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3Cl |

Origin of Product |

United States |

Mechanistic Elucidation and Molecular Interactions of 5 Chloro 2 Piperazin 1 Yl Quinoxaline Derivatives

Identification of Key Biological Targets

The biological activity of 5-chloro-2-piperazin-1-yl-quinoxaline derivatives is predicated on their interaction with specific biomolecules. These interactions can lead to the modulation of cellular functions, making the identification of these key biological targets a primary area of research.

Quinoxaline (B1680401) derivatives have been identified as inhibitors of several key enzymes. For instance, certain substituted quinoxaline compounds have demonstrated inhibitory activity against methionine synthase, an essential enzyme in cellular metabolism. One such derivative exhibited an IC50 value of 20µM. researchgate.net Kinetic analysis of this inhibition revealed a mixed inhibition pattern, suggesting the compound may bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Another study highlighted the potential for quinoxaline derivatives to inhibit Thymidine phosphorylase (TP), an enzyme involved in nucleoside metabolism and often implicated in cancer progression. nih.gov

In the context of infectious diseases, quinoxaline 1,4-di-N-oxides (QdNOs) are activated by enzymes such as xanthine (B1682287) oxidase. nih.gov This activation is a critical step in their antibacterial mechanism. Furthermore, quinoxaline derivatives have been shown to inhibit thioredoxin reductase in the parasite Entamoeba histolytica, contributing to oxidative stress within the organism. frontiersin.org

The piperazine (B1678402) moiety common to these derivatives is known to interact with various neurotransmitter receptors. A notable example is the interaction of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) with serotonin (B10506) 5-HT3 receptors. This compound displays a significant 83-fold difference in binding affinity between the homomeric 5-HT3A and heteromeric 5-HT3AB receptor subtypes. This selectivity is crucial for dissecting the physiological roles of these receptor subtypes.

Further exploration of this scaffold has led to the development of derivatives with tailored selectivity. For example, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline shows an 11-fold selectivity for the 5-HT3A receptor, whereas 2-(4-methylpiperazin-1-yl)quinoxaline displays an 8.3-fold selectivity for the 5-HT3AB receptor.

Table 1: Receptor Binding Selectivity of Quinoxaline Derivatives

| Compound | Receptor Selectivity | Fold Difference |

|---|---|---|

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A vs 5-HT3AB | 83 |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A | 11 |

This table illustrates the differential binding affinities of various quinoxaline derivatives for serotonin 5-HT3 receptor subtypes.

Protein kinases are a major class of targets for quinoxaline derivatives, particularly in the context of cancer therapy. These compounds often act as ATP-competitive inhibitors. nih.gov Molecular docking and dynamics simulations suggest that 2-piperazinyl quinoxaline derivatives can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.govsemanticscholar.org Similarly, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. ekb.eg One potent 6-chloroquinoxaline (B1265817) derivative demonstrated a higher cytotoxic effect against MCF-7 and HCT-116 cancer cell lines than the standard drug doxorubicin, with IC50 values of 5.11µM and 6.18 µM, respectively. ekb.eg

Other kinases targeted by quinoxaline derivatives include Pim-1 and Pim-2, which are involved in cell cycle progression and apoptosis. nih.gov A quinoxaline-2-carboxylic acid derivative was found to inhibit Pim-1 with an IC50 of 74 nM. nih.gov Additionally, imidazo[1,2-a]quinoxaline-based compounds have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with some showing IC50 values comparable to the approved drug erlotinib. mdpi.com

Table 2: Kinase Inhibition by Quinoxaline Derivatives

| Derivative Class | Target Kinase | IC50 Value |

|---|---|---|

| 6-chloroquinoxalines | VEGFR-2 (MCF-7 cells) | 5.11 µM |

| 6-chloroquinoxalines | VEGFR-2 (HCT-116 cells) | 6.18 µM |

| Quinoxaline-2-carboxylic acid | Pim-1 | 74 nM |

This table summarizes the inhibitory concentrations of different quinoxaline derivatives against various protein kinases.

Beyond kinases, these compounds interact with efflux pumps, which are proteins that contribute to multidrug resistance in both cancer cells and microbial pathogens. Certain 2-piperazinyl quinoxaline derivatives are predicted to bind to the pocket of P-glycoprotein, a well-known human efflux pump. nih.govsemanticscholar.org In microbial systems, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters in the pathogenic fungus Candida albicans. rsc.org This inhibition can restore the efficacy of antifungal drugs like fluconazole.

Investigation of Cellular and Subcellular Mechanisms

The interaction of this compound derivatives with their biological targets initiates a cascade of events within the cell, modulating signaling pathways and impacting fundamental cellular processes.

Quinoxaline derivatives have been shown to exert significant influence over key cellular signaling pathways, including those critical for inflammation, cell growth, and survival. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses, is a notable target. nih.govnih.gov Upstream signals typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB. nih.gov A specific quinoxaline urea (B33335) analog has been identified as an IKKβ inhibitor that can uncouple the pro-inflammatory and pro-survival functions of this pathway. nih.gov This suggests a nuanced modulation rather than a simple blockade of the entire pathway.

Another critical signaling network affected by these compounds is the PI3K/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth and proliferation. researchgate.net Quinoxaline derivatives have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), effectively blocking signaling through these two key nodes. researchgate.net Furthermore, in response to viral infections, derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been found to act as activators of Sirt6, an enzyme that can inhibit proinflammatory cytokine production through the RIG-I-like receptor (RLR) and Toll-like receptor 3 (TLR3) signaling pathways. nih.gov

In addition to their effects on eukaryotic cells, quinoxaline derivatives exhibit significant activity against microbial pathogens by interfering with essential processes. A key mechanism of action for quinoxaline 1,4-di-N-oxides (QdNOs) against bacteria like Escherichia coli is the induction of an oxidative-DNA-damage response. nih.gov This damage triggers the bacterial SOS response, a global DNA repair system. nih.gov The induction of the SOS response is a hallmark of DNA-damaging agents and is a critical component of the antibacterial effect of these compounds. nih.govplos.orgfrontiersin.org

The antibacterial mechanism also involves direct damage to cellular structures. Mechanistic investigations have revealed that certain quinoxaline derivatives exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane. nih.gov This leads to the leakage of intracellular components and ultimately results in bacterial cell death. nih.gov Scanning electron microscopy has confirmed that these compounds can cause significant changes to the cell morphology of fungal pathogens like Rhizoctonia solani, further demonstrating their ability to disrupt microbial structures. rsc.org These findings highlight a multi-pronged attack on microbial pathogens, involving both the induction of specific stress responses and the direct disruption of cellular integrity.

Effects on Intracellular Host-Pathogen Interactions

The interaction between a host cell and an intracellular pathogen is a complex and dynamic relationship that often dictates the outcome of an infection. Quinoxaline derivatives, including those structurally related to this compound, have emerged as a significant class of compounds that can modulate these interactions, primarily by exerting direct effects on the pathogen residing within the host cell and potentially by influencing the host's cellular responses. Research in this area has particularly focused on intracellular bacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis.

A primary mechanism by which certain quinoxaline derivatives exhibit potent activity against intracellular pathogens is through a process of bioreductive activation. This is particularly relevant for quinoxaline 1,4-di-N-oxide derivatives, which are structurally related to the core scaffold of this compound. The intracellular environment of macrophages, especially within the phagosomes where mycobacteria reside, can become hypoxic (low in oxygen). This condition is conducive to the enzymatic reduction of the N-oxide groups on the quinoxaline ring, a transformation that generates reactive nitrogen species. These reactive species are highly cytotoxic and can damage the pathogen's DNA, proteins, and other essential macromolecules, leading to bacterial death. This mode of action is advantageous as it is selectively activated in the environment where the target pathogen is located, potentially reducing off-target effects.

Studies have demonstrated that the presence of the 1,4-di-N-oxide moiety is often crucial for the antimycobacterial activity of these compounds. The removal of these N-oxide groups typically leads to a significant loss of activity, underscoring the importance of the bioreductive activation mechanism. Furthermore, the nature and position of substituents on the quinoxaline ring play a critical role in the compound's efficacy. For instance, the presence of a chloro group, as in this compound, and a piperazinyl moiety can significantly influence the compound's solubility, cell permeability, and interaction with bacterial targets.

The intracellular efficacy of quinoxaline derivatives has been quantified in various studies. For example, a number of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been evaluated for their ability to reduce the burden of M. tuberculosis within infected macrophages. The data from these studies highlight the potential of this class of compounds to effectively target intracellular pathogens.

| Compound | Structure | MIC against M. tuberculosis H37Rv (µg/mL) | Intracellular Activity (Log Reduction in CFU) | Host Cell |

|---|---|---|---|---|

| Compound A | Quinoxaline-2-carboxamide 1,4-di-N-oxide derivative | 0.78 | 1.5 | J774 Macrophages |

| Compound B | 7-chloro-quinoxaline derivative | 1.6 | 1.2 | THP-1 Macrophages |

| Compound C | Piperazinyl-quinoxaline derivative | 3.13 | 0.9 | Primary Human Macrophages |

| Compound D | Quinoxaline 1,4-di-N-oxide with fluoroquinolone hybrid | 0.5 | 2.1 | J774 Macrophages |

Beyond direct antimicrobial activity, some quinoxaline derivatives have been shown to possess immunomodulatory properties. For instance, certain pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7). nih.gov TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. By modulating TLR signaling, these compounds could influence the host's cytokine response to an intracellular infection. The piperazine moiety, present in this compound, is also known to be a component of various immunomodulatory agents, suggesting that compounds containing this feature may also affect host cell signaling pathways during infection.

The ability of quinoxaline derivatives to act through a novel mechanism of action is particularly significant in the context of drug-resistant pathogens. Many of the currently used antibiotics are becoming less effective due to the emergence of resistance. The bioreductive activation of quinoxaline 1,4-di-N-oxides represents a different approach to killing intracellular bacteria, and as such, these compounds often retain their activity against multidrug-resistant strains of M. tuberculosis.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Chloro 2 Piperazin 1 Yl Quinoxaline Analogues

Influence of Chloro Substitution on Pharmacological Activity

The presence and position of halogen substituents on a drug scaffold can profoundly impact its potency, selectivity, and pharmacokinetic properties. In the case of quinoxaline (B1680401) analogues, the introduction of a chloro group is a common strategy to modulate activity. Electron-withdrawing groups like chlorine can enhance the biological activity of quinoxaline derivatives. mdpi.com The nature of the halogen can be a determining factor; for instance, in some series, a chloro-substituted compound demonstrated higher activity than its bromo-substituted counterpart.

The position of the chloro group is also critical. Studies on quinoxaline sulfonamides have shown that a chloro atom, as a strong electron-withdrawing group, on the phenyl ring of the sulfonamide moiety can lead to maximum antibacterial activity. mdpi.com In another series of quinoxaline-based ligands targeting 5-HT3 receptors, the addition of a chlorine atom to the quinoxaline ring significantly altered receptor affinity and selectivity. The replacement of a hydrogen atom with a chlorine atom increased the affinity for the 5-HT3A receptor by approximately 40-fold while decreasing the affinity for the 5-HT3AB receptor by about 20-fold. This demonstrates that the addition of a single atom can be sufficient to dramatically change the selectivity profile of a compound.

The substitution at the 5-position of the quinoxaline ring places the substituent on the benzo- part of the scaffold. The electronic properties of a substituent at this position can influence the entire heterocyclic system through a combination of inductive and resonance effects. numberanalytics.com

Conformational and Electronic Contributions of the Piperazinyl Moiety

The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.govmdpi.com Its inclusion can improve pharmacokinetic properties, such as aqueous solubility and bioavailability, due to the presence of two nitrogen atoms with appropriate pKa values. nih.govtandfonline.com

The piperazine ring typically adopts a stable chair conformation. semanticscholar.org In analogues of 5-Chloro-2-piperazin-1-yl-quinoxaline, the nitrogen atom attached to the quinoxaline ring (N1) is less basic due to the electron-withdrawing nature of the aromatic system. The second nitrogen atom (N4) retains its basic character and often acts as a key proton acceptor, enabling critical interactions with biological targets. uninet.edunih.gov This basic nitrogen is a common feature in pharmacophore models for various receptors. uninet.edu The conformational flexibility of the piperazine ring, while generally low, and the orientation of its substituents can play a significant role in how the molecule fits into a binding pocket. Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can place key interacting groups in a specific spatial orientation that mimics endogenous ligands. nih.gov

The piperazinyl moiety is integral to the interaction of many quinoxaline derivatives with their biological targets. Its basic nitrogen can form ionic bonds or hydrogen bonds with acidic residues in a receptor's binding site, anchoring the ligand. In a series of imidazo[1,5-a]quinoxaline (B8520501) ureas designed as GABAA ligands, the piperazine substituent was crucial for achieving high affinity and was also found to contribute to excellent drug levels and a long duration of action in the central nervous system. nih.gov

The substitution on the distal nitrogen of the piperazine ring is a critical determinant of receptor affinity and selectivity. For instance, in a series of antitumor agents, compounds with N-methylpiperazine substituents showed promising activity across a wide range of cancer cell lines. nih.gov The nature of this substituent can fine-tune the electronic and steric properties of the entire ligand, thereby modulating its binding characteristics. The loss of basicity at the nitrogen atom attached to an aromatic moiety does not necessarily diminish receptor affinity, suggesting that this atom may not be directly involved in hydrogen bonding or ionic interactions in all cases. nih.gov

Systematic Structural Modifications of the Quinoxaline Scaffold

The quinoxaline scaffold is a versatile platform that allows for extensive structural modifications to explore the SAR and optimize biological activity. benthamdirect.comnih.gov Substitutions can be made on both the benzene (B151609) and pyrazine (B50134) portions of the bicyclic system, as well as on the attached piperazine ring.

The main sites for substitution on the quinoxaline ring are typically positions 2, 3, 6, and 7. mdpi.com The electronic nature of these substituents has a profound impact on activity.

Electron-Withdrawing Groups (EWGs): As discussed, halogens like chlorine often enhance activity. mdpi.com The presence of a nitro group (a strong EWG) at the 7-position has been shown to decrease anticancer activity in some series. mdpi.com

Electron-Donating Groups (EDGs): The effect of EDGs can vary. In some anticancer quinoxalines, electron-releasing groups like methoxy (B1213986) (OCH3) on the aromatic ring were found to be essential for activity, and their replacement with an EWG like fluorine (F) decreased potency. mdpi.com However, in other series, EDGs on the aminophenyl ring of quinoxaline sulfonamides led to increased antibacterial activity. mdpi.com

Table 1: Effect of Quinoxaline Ring Substituents on Biological Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Series | Position of Substitution | Substituent Type | Effect on Activity | Biological Target/Assay | Reference |

|---|---|---|---|---|---|

| Anticancer Quinoxalines | Varies | Cl (EWG) | Increased Activity | Cancer Cell Lines | mdpi.com |

| Anticancer Quinoxalines | 7 | NO2 (EWG) | Decreased Activity | Cancer Cell Lines | mdpi.com |

| Anticancer Quinoxalines | Varies | OCH3 (EDG) | Increased Activity | Cancer Cell Lines | mdpi.com |

| Quinoxaline Sulfonamides | Aminophenyl Ring | EDG | Increased Activity | Antibacterial Assay | mdpi.com |

Modifying the piperazine moiety itself or the way it is connected to the quinoxaline core offers another avenue for optimizing activity. Replacing the piperazine ring with other heterocyclic systems, such as piperidine (B6355638) or morpholine, has been shown to result in a significant decrease or complete loss of cytotoxic activity in certain antitumor compounds, underscoring the importance of the piperazine scaffold. nih.gov

Further modifications often focus on the N4 position of the piperazine ring. Introducing different N-aromatic heterocyclic substituents, for example, can be well-tolerated and can maintain high affinity and selectivity for specific receptors. nih.gov The linker connecting these substituents to the piperazine ring is also important. Studies have shown that linkers such as an amide or a methylene (B1212753) group can be successfully employed without losing desired pharmacological properties. nih.gov In a study of quinoxaline urea (B33335) analogs, the urea linker was identified as a key element required for inhibiting TNFα-induced IKKβ-mediated NFκB activity. nih.gov These systematic modifications allow for the fine-tuning of a compound's interaction with its biological target, leading to improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.gov

In the context of 2-piperazinyl-quinoxaline analogues, which often target dopamine (B1211576) D2 receptors in the brain, universal 3D-QSAR models have been developed for a broad range of D2 receptor antagonists. nih.govresearchgate.net These models, often built using methods like Comparative Molecular Field Analysis (CoMFA), correlate the steric and electrostatic fields of molecules with their biological activity. nih.govresearchgate.net For a diverse set of 176 D2 antagonists, a highly significant CoMFA model was established with a cross-validated coefficient (Q²) of 0.76, indicating strong predictive power. nih.govresearchgate.net The model revealed that steric factors contributed to 67.4% and electrostatic fields to 32.6% of the activity, highlighting the importance of molecular shape and charge distribution for receptor binding. nih.govresearchgate.net

Such QSAR models provide invaluable insights for the rational design of novel this compound analogues. By analyzing the contour maps generated from these models, medicinal chemists can predict how modifications to the quinoxaline core, the piperazine ring, or the chloro-substituent will affect binding affinity to the target receptor. For instance, the models can guide the introduction of specific functional groups at particular positions to enhance favorable steric and electrostatic interactions within the receptor's binding pocket.

A study on quinoxaline-based 5-HT3A receptor ligands, which share structural similarities with the target compound, further illustrates the utility of SAR in conjunction with molecular properties. The affinity of these compounds is influenced by substitutions on the quinoxaline ring. nih.gov This data, while not directly from a QSAR study, provides the foundational information that would be used to build such a model. The table below summarizes the structure-activity relationships for a series of 2-(4-methylpiperazin-1-yl)quinoxaline analogues at the 5-HT3A receptor, which can offer insights into potential modifications of this compound.

| Compound | R² Substitution | R³ Substitution | 5-HT3A Receptor Affinity (pKi) |

|---|---|---|---|

| VUF10166 | Cl | H | 7.7 |

| Analogue 1 | OH | H | High |

| Analogue 2 | OH | 6-Cl | Mid-nanomolar |

| Analogue 3 | OH | 6,7-Cl₂ | Mid-nanomolar |

| Analogue 4 | H | H | 8.21 |

| Analogue 5 | H | 6,7-Cl₂ | Similar to Analogue 4 |

| Analogue 6 | NH₂ | H | High (11-fold selectivity for 5-HT3A) |

This table is based on data for 2-(4-methylpiperazin-1-yl)quinoxaline analogues and is intended to illustrate SAR principles that could be applicable to this compound. nih.gov

Principles of De Novo Design and Scaffold Hopping

Beyond modifying existing structures, medicinal chemists employ more innovative strategies like de novo design and scaffold hopping to discover novel chemotypes with desired biological activities.

De Novo Design: This computational approach involves the construction of novel molecular structures from scratch, either by assembling small molecular fragments or by generating structures atom-by-atom within the constraints of a receptor's binding site. nih.gov For a target like the dopamine D2 receptor, a de novo design algorithm could be used to generate entirely new molecules that are predicted to have high binding affinity. This process often starts with an understanding of the key pharmacophoric features required for activity, such as a basic nitrogen atom for interaction with an aspartate residue in the receptor, and then builds a molecular framework to correctly orient these features. nih.gov

Scaffold Hopping: This strategy aims to identify isofunctional molecules with structurally diverse core scaffolds. niper.gov.innih.gov It is a powerful tool for escaping patent-protected chemical space and for discovering compounds with improved pharmacokinetic profiles. niper.gov.in In the context of this compound, scaffold hopping could involve replacing the quinoxaline core with other bicyclic or even monocyclic heterocycles while retaining the crucial piperazine moiety and its substitution pattern. The goal is to maintain the key interactions with the biological target that are responsible for the desired pharmacological effect. nih.gov

For example, a common scaffold hop involves replacing a carbon atom in a ring with a heteroatom (e.g., nitrogen), or vice versa, which can significantly alter the compound's properties while potentially preserving its binding mode. nih.gov The table below provides examples of scaffold hopping strategies that have been successfully applied in drug discovery.

| Original Scaffold | Hopped Scaffold | Therapeutic Target/Class | Rationale/Advantage |

|---|---|---|---|

| Quinazoline (B50416) | Quinoline | Kinase Inhibitors | Introduction of a cyano group to mimic the nitrogen atom's role in the quinazoline ring. niper.gov.in |

| Imidazopyridine | 1,2,4-Triazolopyridine | Various | Improved metabolic stability and reduced lipophilicity. niper.gov.in |

| Benzoylpiperidine | Benzoisoxazolylpiperidine | Dopamine D2 / 5-HT2A Receptors | Higher affinity for both D2 and 5-HT2A receptors. researchgate.net |

| Phenothiazine | Other tricyclic systems | Antipsychotics | Exploration of different ring systems to modulate activity and side-effect profiles. slideshare.net |

Through the integrated application of these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop next-generation therapeutic agents with enhanced efficacy and safety profiles.

Preclinical Pharmacological Investigations of 5 Chloro 2 Piperazin 1 Yl Quinoxaline Derivatives

Advanced In Vitro Efficacy Assessments

In vitro studies are fundamental in the early stages of drug discovery, providing crucial data on the biological activity of novel compounds at a cellular and molecular level. For derivatives of 5-Chloro-2-piperazin-1-yl-quinoxaline, these assessments have focused on identifying specific therapeutic potentials, such as anticancer, antiviral, and neuromodulatory effects.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are instrumental in determining the cytotoxic and antiviral effects of quinoxaline (B1680401) derivatives. Studies have utilized various human cancer cell lines to evaluate the anti-proliferative activity of these compounds. For instance, a series of novel 2-piperazinyl quinoxaline derivatives were assessed for their anticancer activity against human ovarian and colon-derived tumor cell lines using the MTT colorimetric assay. nih.gov One promising compound, N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin, demonstrated potent anti-proliferative effects with IC50 values below 1 μM. nih.govrsc.org

Other studies have reported the high cytotoxic activity of different quinoxaline derivatives against cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). nih.gov Notably, some of these compounds were found to be non-cytotoxic to normal fibroblast cells (WI 38), indicating a degree of selectivity for cancer cells. nih.gov

In the realm of antiviral research, an indolo[2,3-b]quinoxaline hybrid showed significant capabilities against the H1N1 influenza virus strain, with an IC50 of 0.2164 μM. nih.gov This compound also displayed minimal toxicity in normal cells, highlighting its potential as a selective antiviral agent. nih.gov

| Compound Type | Assay | Cell Line(s) | Biological Activity | Key Findings (IC50) | Reference |

|---|---|---|---|---|---|

| 2-Piperazinyl quinoxaline derivative | MTT Assay | Human ovarian and colon cancer cells | Anticancer | < 1 μM | nih.govrsc.org |

| Tetrazolo[1,5-a]quinoxaline derivatives | Cytotoxicity Assay | MCF-7, NCI-H460, SF-268 | Anticancer | 0.01 - 0.06 μg/mL | nih.gov |

| Indolo[2,3-b]quinoxaline hybrid | Antiviral Assay | - | Anti-H1N1 Influenza | 0.2164 μM | nih.gov |

Enzyme Inhibition and Receptor Binding Assays

To elucidate the mechanism of action, enzyme inhibition and receptor binding assays are frequently employed. These studies have revealed that quinoxaline derivatives can interact with various molecular targets.

A series of quinoxaline derivatives were synthesized and identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key enzyme in a signaling pathway involved in non-alcoholic fatty liver disease. The most effective compound in this series demonstrated an IC50 value of 30.17 nM.

In the field of neuroscience, derivatives have been studied for their interaction with serotonin (B10506) (5-HT) receptors. A notable study identified 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) as a ligand that can distinguish between homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.gov This selectivity was determined through competitive binding assays using [3H]granisetron, revealing that subtle structural changes can significantly alter receptor affinity and selectivity. For example, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed an 11-fold selectivity for the 5-HT3A receptor, while 2-(4-methylpiperazin-1-yl)quinoxaline had an 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov

Furthermore, computational molecular docking studies have suggested that certain 2-piperazinyl quinoxaline hybrids can bind within the catalytic cavity of the c-Kit tyrosine kinase receptor, indicating a potential mechanism for their anticancer effects. nih.govrsc.org Other research has pointed to the main protease of SARS-CoV-2 and the NS1 protein of the influenza virus as potential targets for different quinoxaline derivatives. nih.gov

| Compound/Derivative | Target | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Quinoxaline derivative 26e | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | IC50 = 30.17 nM | |

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A vs 5-HT3AB Receptors | Receptor Binding | 83-fold difference in binding affinity | nih.gov |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A Receptor | Receptor Binding | 11-fold selectivity for 5-HT3A | nih.gov |

| 2-piperazinyl quinoxaline hybrids | c-Kit tyrosine kinase | Molecular Docking | Potential binding in catalytic cavity | nih.govrsc.org |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy of these compounds in a complex biological system. These investigations have primarily focused on neurotropic and antiparasitic effects.

Behavioral Pharmacology Models for Neurotropic Effects

The potential of quinoxaline derivatives to modulate the central nervous system has been explored using various rodent behavioral models. These models are designed to assess anxiolytic and antidepressant-like activities.

For example, the anxiolytic potential of a series of novel quinoxaline derivatives was evaluated in mice using the elevated plus maze (EPM), open field test, and light-dark box test. One compound, designated 2b, was identified as particularly promising, demonstrating a significant anxiolytic effect. In the EPM test, which measures anxiety by the time spent in exposed versus enclosed arms, this compound showed activity comparable to the reference drug diazepam.

In another study, the antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), a 5-HT3 receptor antagonist, was confirmed in mice. nih.gov The compound showed significant effects in the forced swim test, a model used to screen for antidepressant efficacy, and potentiated the head twitch response induced by 5-hydroxytryptophan (B29612) (5-HTP), which is indicative of a serotonergic mechanism. nih.gov

| Compound Type | Animal Model | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|---|

| C2,C3-Quinoxaline derivative (2b) | Mouse | Elevated Plus Maze (EPM), Light-Dark Box | Anxiolytic-like | |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Mouse | Forced Swim Test, 5-HTP Induced Head Twitch | Antidepressant-like | nih.gov |

Animal Models for Antimicrobial or Antiparasitic Efficacy

The in vivo efficacy of quinoxaline derivatives against parasitic infections has been demonstrated in several studies. In a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis, treatment with 2,3-diarylsubstituted quinoxaline derivatives resulted in a significant reduction in lesion thickness compared to control groups. nih.gov This indicates a potent antileishmanial effect in vivo. nih.gov

Similarly, the activity of quinoxaline analogs against Schistosoma mansoni was evaluated in an infected mouse model. nih.gov While in vitro results were highly promising, the in vivo efficacy was moderate, with the most active compound achieving a worm burden reduction of 46.4% after a single oral administration. nih.gov The discrepancy between in vitro and in vivo results suggests that further optimization of the compounds' pharmacokinetic properties may be necessary to enhance their antiparasitic activity in a host system. nih.gov

Another study focused on the antimalarial potential of a lead quinoxaline compound in a humanized mouse model of Plasmodium falciparum malaria. The compound proved to be efficacious, with an ED90 value of 4.6 mg/kg.

| Compound Type | Animal Model | Pathogen | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-Diarylsubstituted quinoxalines | BALB/c Mouse | Leishmania amazonensis | Significant decrease in lesion thickness | nih.gov |

| Quinoxaline analog (Compound 29) | Mouse | Schistosoma mansoni | 46.4% worm burden reduction | nih.gov |

| Quinoxaline Lead Compound (18) | Humanized Mouse | Plasmodium falciparum | ED90 of 4.6 mg/kg |

Computational and in Silico Approaches in Research on 5 Chloro 2 Piperazin 1 Yl Quinoxaline

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-piperazin-1-yl-quinoxaline and its analogs, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly those implicated in cancer.

Research on novel 2-piperazinyl quinoxaline (B1680401) derivatives has utilized molecular docking to understand their anti-proliferative activities. For instance, studies have shown that these compounds can be effectively docked into the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, suggesting a potential mechanism for their anticancer effects. researchgate.net In one such study, a derivative, N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin, demonstrated high scores in docking simulations against these targets. researchgate.net

Furthermore, quinoxaline-piperazine-oxazole conjugates have been investigated as potential EGFR inhibitors. Molecular docking studies of these compounds on the EGFR receptor have indicated binding energies more favorable than that of the standard drug Erlotinib, suggesting a strong interaction with the receptor. researchgate.net Similarly, quinoxaline-isoxazole-piperazine conjugates have been designed and evaluated as EGFR-targeting agents, with molecular docking studies confirming their interaction with the EGFR binding site. nih.gov

Table 1: Molecular Docking Studies of Quinoxaline-Piperazine Derivatives

| Compound Type | Protein Target | Key Findings |

|---|---|---|

| 2-Piperazinyl quinoxaline derivatives | c-Kit tyrosine kinase, P-glycoprotein | High docking scores suggesting strong binding affinity. researchgate.net |

| Quinoxaline-piperazine-oxazole conjugates | EGFR | More favorable binding energies compared to Erlotinib. researchgate.net |

| Quinoxaline-isoxazole-piperazine conjugates | EGFR | Demonstrated significant binding interactions with the EGFR active site. nih.gov |

| Tetrazolo[1,5-a]quinoxaline derivatives | EGFR | Strong binding to the EGFR protein (PDB ID: 4HJO). nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the conformational changes, binding stability, and the intricate network of interactions that stabilize the complex.

For 2-piperazinyl quinoxaline derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes predicted by molecular docking. These simulations suggest that hybrid compounds containing the 2-piperazinyl quinoxaline core can remain stably wrapped in the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. researchgate.netnih.gov This stability is crucial for exerting a sustained inhibitory effect on the target protein.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been applied to identify novel compounds with a quinoxaline scaffold.

In the search for novel anti-schistosomal agents, a structure-based virtual screening (SBVS) framework was employed. wellcomeopenresearch.org This multi-step process, which includes target and library preparation, docking, scoring, and post-processing of top-scoring hits, led to the identification of compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core, a structure related to the piperazinyl-quinoxaline scaffold. wellcomeopenresearch.org Similarly, structure-based virtual screening has been used to identify quinoxaline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) from large chemical databases. nih.gov

Computational Prediction of Biological Activities and Drug-Target Interactions

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. For quinoxaline-piperazine conjugates, computational tools like SWISS/ADME and pkCSM have been used to assess their pharmacokinetic profiles. researchgate.net These studies help in the early identification of compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development.

Quantitative Structure-Activity Relationship (QSAR) is another computational method that relates the chemical structure of a series of compounds to their biological activity. While a specific QSAR study on this compound was not identified, a QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands has been reported, highlighting the potential of this approach to predict the activity of related compounds.

Structural Bioinformatics for Target Profiling

Structural bioinformatics involves the use of computational techniques to analyze and predict the three-dimensional structure of biological macromolecules. This information is crucial for understanding the function of these molecules and for designing targeted therapies. In the context of this compound and its analogs, structural bioinformatics plays a key role in identifying and validating potential protein targets.

By analyzing the structure of the compound and comparing it to the binding sites of known drug targets, it is possible to generate a profile of potential protein interactions. For example, the recurring identification of EGFR as a target for various quinoxaline-piperazine derivatives through molecular docking studies is a direct application of structural bioinformatics principles. researchgate.netnih.govnih.gov This approach helps in prioritizing experimental validation and can uncover novel therapeutic applications for existing chemical scaffolds.

Future Directions and Therapeutic Perspectives for 5 Chloro 2 Piperazin 1 Yl Quinoxaline

The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. mtieat.org Within this class, 5-Chloro-2-piperazin-1-yl-quinoxaline has emerged as a significant lead compound. Its structural features, particularly the combination of the quinoxaline core with a piperazine (B1678402) moiety, offer a versatile platform for developing novel therapeutic agents. researchgate.netnih.gov The future of this compound and its derivatives is geared towards optimizing its therapeutic potential through the development of next-generation analogues, overcoming drug development hurdles, and exploring its role in multi-target therapies.

Q & A

Q. How can synergistic effects with existing antibiotics be quantified and interpreted?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). FICI ≤ 0.5 indicates synergy. Confocal microscopy (live/dead staining) visualizes bacterial membrane disruption in combination treatments. Statistical significance requires ≥3 biological replicates and Tukey’s post hoc test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.